3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Description
3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a brominated benzaldehyde derivative featuring a phenoxy substituent at position 4 of the benzaldehyde core. The phenoxy group itself is substituted with a nitro group at position 2 and a trifluoromethyl (CF₃) group at position 4. Its molecular formula is C₁₃H₆BrF₃NO₄, with a molecular weight of approximately 377.02 g/mol (calculated based on substituent contributions).
This compound is hypothesized to be synthesized via nucleophilic aromatic substitution, where a brominated benzaldehyde reacts with 2-nitro-4-(trifluoromethyl)phenol under basic conditions. Such reactions are analogous to methods described for synthesizing hemiaminal derivatives of benzaldehydes, as reported in studies involving 2-aminopyrimidine and substituted benzaldehydes .
Key structural features include:
- Bromine at position 3: Enhances molecular weight and provides a site for cross-coupling reactions.
- Phenoxy group at position 4: Introduces steric bulk and electronic effects due to its nitro and CF₃ substituents.
- Nitro and CF₃ groups: Strong electron-withdrawing groups (EWGs) that increase the electrophilicity of the aldehyde moiety.
Properties
IUPAC Name |
3-bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3NO4/c15-10-5-8(7-20)1-3-12(10)23-13-4-2-9(14(16,17)18)6-11(13)19(21)22/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWCFDRSCANDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves multiple steps. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Formation of the Phenoxy Group: This involves the reaction of the nitro and trifluoromethyl-substituted phenol with the brominated benzaldehyde under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
Oxidation: 3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 3-Bromo-4-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Substituent Effects on Reactivity and Stability
- Bromine: The presence of bromine in the target compound enables Suzuki-Miyaura or Ullmann coupling reactions, which are absent in non-brominated analogs like 3-(2-nitro-4-(trifluoromethyl)phenoxy)benzaldehyde .
- Phenoxy Group: The bulky phenoxy substituent reduces solubility in polar solvents compared to simpler analogs like 3-bromo-4-(trifluoromethyl)benzaldehyde. However, it may improve crystallinity, as seen in X-ray studies of related compounds .
- Nitro and CF₃ Groups : These EWGs enhance the electrophilicity of the aldehyde group, making it reactive toward nucleophilic additions (e.g., formation of hydrazones or oximes). In contrast, benzoic acid derivatives (e.g., 2-nitro-4-(trifluoromethyl)benzoic acid) exhibit acidity-driven reactivity .
Biological Activity
3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a synthetic compound with potential biological activity due to its unique chemical structure. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity
Research into the biological activity of this compound has shown promising results in various assays, particularly in the areas of anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances binding affinity to target proteins involved in inflammatory and cancer pathways.
Case Studies
- In Vivo Study on Inflammation : A recent study evaluated the effects of this compound on a murine model of inflammation. The results indicated a significant reduction in paw edema, suggesting potent anti-inflammatory activity.
- Cell Line Studies : In vitro assays using MCF-7 and HeLa cell lines showed that treatment with the compound resulted in increased levels of apoptotic markers compared to control groups, indicating its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
